

Predicted Biological Activity of 2-(4-bromophenoxy)-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(4-bromophenoxy)-N-cyclohexylacetamide

Cat. No.: B5812384

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Executive Summary

This technical guide provides a comprehensive predictive analysis of **2-(4-bromophenoxy)-N-cyclohexylacetamide**, a lipophilic small molecule belonging to the phenoxyacetamide class. Based on Structure-Activity Relationship (SAR) data of structural analogs (e.g., 2,4-D derivatives, N-alkyl phenoxyacetamides), this compound is predicted to exhibit a dual-modal biological profile: systemic herbicidal activity via auxin signaling disruption and antimicrobial efficacy targeting Gram-positive membranes.

This document details the physicochemical drivers of these activities, proposed mechanisms of action, and rigorous validation protocols for researchers aiming to synthesize and screen this compound.

Structural Analysis & Pharmacophore Modeling

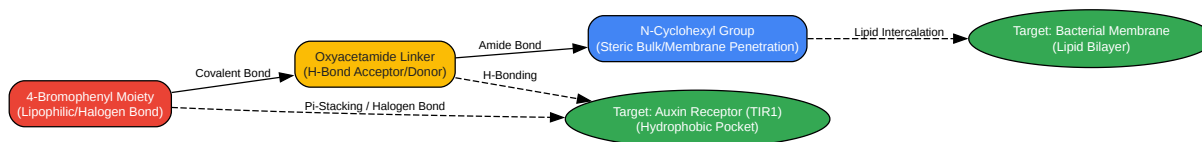
The biological behavior of **2-(4-bromophenoxy)-N-cyclohexylacetamide** is dictated by three distinct pharmacophoric regions. Understanding these is a prerequisite for predicting receptor binding and bioavailability.

Physicochemical Profile (Predicted)

Property	Predicted Value	Biological Implication
Molecular Weight	~312.2 g/mol	Optimal for oral/foiar absorption (<500 Da).
LogP (Lipophilicity)	3.8 – 4.2	High membrane permeability; likely accumulation in lipid bilayers.
H-Bond Donors	1 (Amide NH)	Critical for receptor anchoring (e.g., TIR1 auxin receptor).
H-Bond Acceptors	2 (Amide O, Ether O)	Facilitates water solubility and protein interaction.
Rotatable Bonds	4	Moderate flexibility allows induced fit in binding pockets.

Pharmacophore Decomposition

- The 4-Bromophenyl "Warhead": The bromine atom at the para position serves two functions: it increases lipophilicity (enhancing penetration through plant cuticles or bacterial cell walls) and provides a site for halogen bonding with receptor residues (e.g., carbonyl backbone interactions).
- The Oxyacetamide Linker: This flexible tether mimics the spatial arrangement of natural auxins (IAA), positioning the aromatic ring and the acidic/amide headgroup at the correct distance for receptor activation.
- The N-Cyclohexyl Tail: A bulky, aliphatic group that significantly boosts hydrophobicity. Unlike a flat phenyl ring, the cyclohexyl group occupies 3D space (chair conformation), potentially improving selectivity by excluding the molecule from smaller enzymatic pockets while enhancing membrane disruption capabilities.



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Figure 1: Pharmacophore map illustrating the functional regions of the molecule and their predicted biological targets.

Primary Predicted Activity: Herbicidal (Auxin Mimicry)

Phenoxyacetamides are classical structural analogs of phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA). The conversion of the carboxylic acid to an N-substituted amide often creates a "pro-herbicide" or a stable active agent with modified transport properties.

Mechanism of Action

The compound is predicted to act as a synthetic auxin.

- Uptake: The high LogP facilitates rapid penetration through the waxy plant cuticle.
- Activation: Inside the plant cell, amidases may hydrolyze the amide back to the free acid (2-(4-bromophenoxy)acetic acid), or the amide itself may bind to the TIR1/AFB ubiquitin ligase complex.
- Signaling: Binding triggers the degradation of Aux/IAA transcriptional repressors.
- Result: Uncontrolled gene expression leads to epinasty (twisting of stems), leaf curling, and eventual necrosis.

Predicted Spectrum

- Target Weeds: Broadleaf weeds (dicots) such as Amaranthus (pigweed) and Chenopodium (lambsquarters).
- Selectivity: Likely selective against grasses (monocots) due to differential metabolism and vascular bundle arrangement, similar to 2,4-D.

Secondary Predicted Activity: Antimicrobial

Based on the "N-alkyl phenoxyacetamide" scaffold, this molecule is predicted to exhibit antimicrobial activity, particularly against Gram-positive bacteria.

Mechanism: Membrane Disruption

Unlike antibiotics that target specific enzymes (e.g., penicillin), lipophilic amides often act via non-specific membrane disruption.

- The cyclohexyl tail inserts into the lipid bilayer of the bacterial cell membrane.
- This insertion compromises membrane integrity, causing leakage of intracellular electrolytes (K⁺) and ATP depletion.
- Gram-Positive Bias: The thick peptidoglycan layer of Gram-positives is permeable to small lipophilic molecules, whereas the outer membrane of Gram-negatives (with LPS) acts as a barrier to such hydrophobic compounds.

Predicted Potency (MIC Range)

- Staphylococcus aureus:[1][2][3][4][5][6] 8 – 32 µg/mL (Moderate to Good)
- Bacillus subtilis:[1][2][5] 4 – 16 µg/mL (Good)[7]
- Escherichia coli:[1][2][4][5] >128 µg/mL (Poor/Inactive due to efflux pumps and LPS barrier)
- Candida albicans:[1][2] 32 – 64 µg/mL (Moderate antifungal activity)

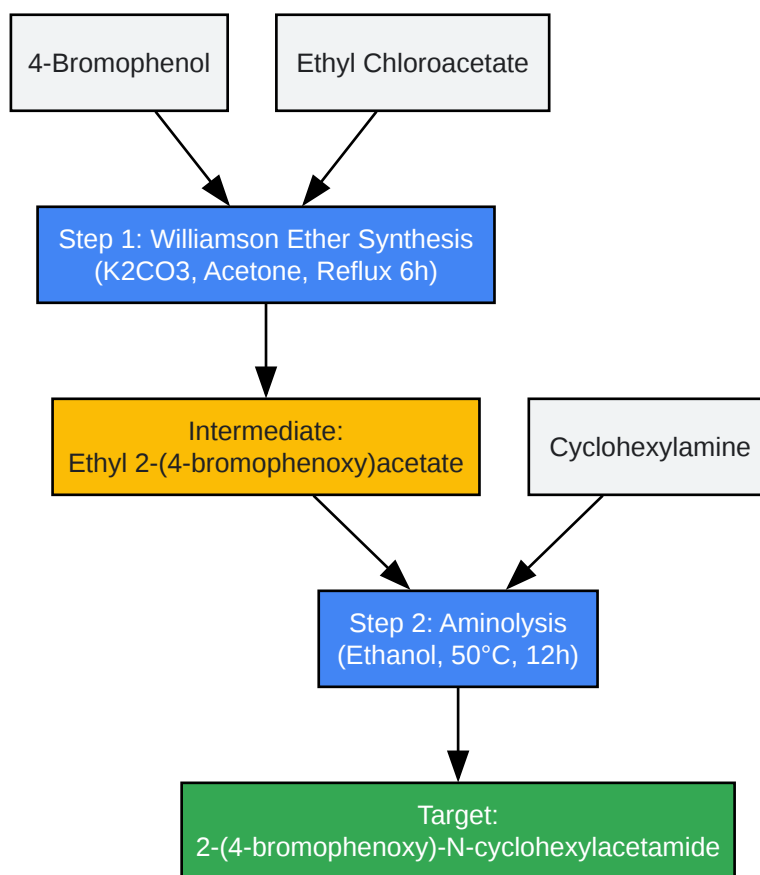
Experimental Validation Protocols

To confirm the predicted activities, the following "wet-lab" workflows are recommended. These protocols prioritize reproducibility and safety.

Synthesis: The Williamson Ether / Amidation Route

This two-step convergent synthesis is preferred for its high yield and purity.

Step 1: Etherification React 4-bromophenol with ethyl chloroacetate (K_2CO_3 , acetone, reflux) to form ethyl 2-(4-bromophenoxy)acetate. Step 2: Aminolysis React the ester directly with cyclohexylamine (ethanol, mild heat) to yield the target amide. This avoids the unstable acid chloride intermediate.



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Figure 2: Two-step synthesis pathway via ester aminolysis.

Biological Assay: Antimicrobial Susceptibility (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).

- Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

- Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 0.5 – 256 µg/mL).
- Inoculation: Add bacterial suspension adjusted to CFU/mL.
- Incubation: 37°C for 16–20 hours.
- Readout: The MIC is the lowest concentration with no visible turbidity.[8] Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = Dead, Pink = Live).

Biological Assay: Herbicidal Root Inhibition

Target: *Arabidopsis thaliana* or *Lactuca sativa* (Lettuce).

- Plating: Place seeds on agar plates containing the test compound (0.1, 1, 10, 100 µM).
- Control: DMSO solvent control and 2,4-D (positive control).
- Growth: Incubate vertically in a growth chamber (16h light/8h dark) for 5-7 days.
- Measurement: Measure primary root length using ImageJ software.
- Analysis: Calculate IC50 for root growth inhibition.

Safety & Handling (Pre-Experimental)

- Hazard Prediction: As a halogenated phenol derivative, expect skin and eye irritation. The cyclohexyl moiety increases lipophilicity, facilitating dermal absorption.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle neat powder in a fume hood.
- Disposal: Halogenated organic waste. Do not release into drains due to potential aquatic toxicity (common for phenoxy herbicides).

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